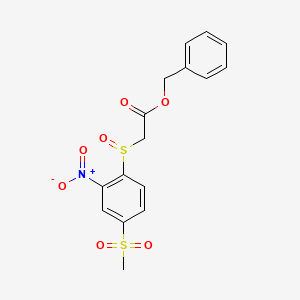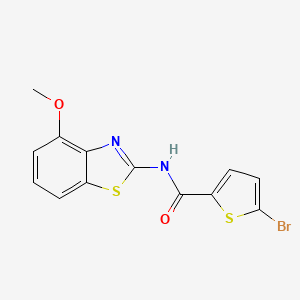![molecular formula C20H17N7O B1225196 1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of functionally substituted pyrroloquinolines and related compounds through various reactions. These syntheses often involve the formation of complex molecular structures that can be utilized as building blocks for further chemical transformations or as potential candidates for biological activity screening. For instance, the behavior of amino-indoles in reactions with acetoacetic and other esters leading to the preparation of pyrroloquinolines with functional substituents has been studied, highlighting methods for generating diverse molecular frameworks (Yamashkin et al., 2003).
Biological Activities
Several studies have also focused on the biological activities of these synthesized compounds, particularly their antibacterial and antifungal properties. Compounds derived from similar molecular scaffolds have demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014). Another aspect of research has been the evaluation of antioxidant, cytostatic, and antiviral properties of pyrroloquinoline derivatives, indicating potential therapeutic applications (Manta et al., 2014).
Methodological Advances
Methodological advances in the synthesis of these compounds have also been reported, including eco-friendly approaches and novel catalytic methods. For example, a green and efficient procedure for synthesizing tetrahydropyranoquinoline derivatives has been developed, emphasizing the importance of mild reaction conditions and minimal environmental impact (Lei et al., 2011).
Propiedades
Nombre del producto |
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea |
|---|---|
Fórmula molecular |
C20H17N7O |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H17N7O/c21-12-14-17-19(26-16-9-5-4-8-15(16)25-17)27(18(14)22)11-10-23-20(28)24-13-6-2-1-3-7-13/h1-9H,10-11,22H2,(H2,23,24,28) |
Clave InChI |
NRSOPYNZUNZZCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)
![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)

![5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide](/img/structure/B1225120.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide](/img/structure/B1225121.png)
![2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B1225122.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)
![4,5-Dimethoxy-2-[[1-oxo-2-[(3,5,8-trimethyl-2-quinolinyl)thio]ethyl]amino]benzoic acid](/img/structure/B1225126.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1225132.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)

